3,5-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O4S2/c1-30-12-7-11(8-13(9-12)31-2)17(29)25-18-26-27-19(33-18)32-10-16(28)24-15-6-4-3-5-14(15)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIMCIPEYOYQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,5-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by:
- Two methoxy groups at positions 3 and 5 on the benzene ring.
- A trifluoromethyl group attached to a phenyl ring.
- A thiadiazole moiety , which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives of thiadiazole showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL . The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, contributing to its efficacy.
Anticancer Properties
The anticancer potential of similar compounds has been documented extensively. For instance, derivatives with thiadiazole structures have shown promising results against colon carcinoma cell lines with IC50 values reported as low as 6.2 µM . The incorporation of methoxy groups may also play a role in modulating the compound's interaction with cancer cell receptors.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in microbial cells and cancer cells, further enhancing the compound's efficacy.
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values < 25 µg/mL. |
| Study B (2021) | Showed that a related thiadiazole derivative inhibited growth in various cancer cell lines with IC50 values ranging from 6.2 to 43.4 µM. |
| Study C (2023) | Investigated the mechanism of action, revealing that compounds induced apoptosis in breast cancer cells through ROS generation. |
Comparison with Similar Compounds
Key Structural Features and Implications
| Feature | Implication |
|---|---|
| 1,3,4-Thiadiazole core | Enhances aromaticity and potential for π-π stacking interactions. |
| 3,5-Dimethoxybenzamide | Improves solubility and hydrogen-bonding capacity. |
| Trifluoromethyl group | Increases lipophilicity and metabolic stability. |
| Thioether linkage | Modulates electronic effects and redox sensitivity. |
- Thiadiazole ring formation via cyclization of thiosemicarbazides or condensation reactions (e.g., as in ).
- S-alkylation of thiol-containing intermediates (similar to ’s triazole synthesis) to install the thioether bridge.
Structural and Functional Group Analysis
Table 1: Structural Comparison with Analogs
Key Observations:
- Heterocyclic Core Differences: The target’s 1,3,4-thiadiazole core (vs. This contrasts with triazoles [7–9], which exist in equilibrium between thiol and thione forms .
- Substituent Effects : The trifluoromethyl group in the target compound enhances lipophilicity compared to halogen (Cl, Br) or methyl groups in analogs. The 3,5-dimethoxybenzamide group likely improves solubility relative to ’s methyl-substituted thiadiazole.
- Spectral Trends :
Preparation Methods
Core Fragmentation Strategy
The target molecule is dissected into three primary synthons (Figure 1):
- 1,3,4-Thiadiazole-2-thiol : Serves as the central heterocyclic scaffold.
- 2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide : Provides the α-ketoethylthio side chain.
- 3,5-Dimethoxybenzoyl chloride : Delivers the methoxy-substituted benzamide moiety.
The thioether linkage between the thiadiazole and α-ketoethyl group is prioritized for disconnection due to the nucleophilic susceptibility of thiol groups. Subsequent amide bond formation between the thiadiazole-amine and benzoyl chloride completes the assembly.
Synthetic Route Selection
Two routes were evaluated:
- Route A : Sequential thioether formation followed by benzamide coupling.
- Route B : Pre-functionalization of the thiadiazole with the benzamide group prior to thioether installation.
Experimental data from analogous thiadiazole syntheses favor Route A, as premature benzamide installation risks steric hindrance during thiolate nucleophilic attack.
Stepwise Synthesis and Reaction Mechanisms
Synthesis of 1,3,4-Thiadiazole-2-thiol
The thiadiazole core is synthesized via cyclization of thiosemicarbazide with carboxylic acid derivatives. A modified Hurd-Mori method employs:
- Thiosemicarbazide (1.0 equiv) and chloroacetic acid (1.2 equiv) in POCl₃ at 80°C for 6 hours.
- Quenching with ice water yields 2-amino-1,3,4-thiadiazole-5-thiol, which is subsequently oxidized to the 2-thiol derivative using I₂ in EtOH.
Key Data :
Thioether Formation via Nucleophilic Substitution
The thiol group reacts with 2-bromo-N-(2-(trifluoromethyl)phenyl)acetamide under basic conditions:
- 1,3,4-Thiadiazole-2-thiol (1.0 equiv), 2-bromoacetamide derivative (1.1 equiv), and K₂CO₃ (2.0 equiv) in anhydrous DMF at 50°C for 12 hours.
Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, with the thiolate anion attacking the electrophilic α-carbon of the bromoacetamide. The trifluoromethyl group enhances acetamide stability by reducing enolization.
Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 50°C, 12 h | 72 | 95 |
| THF, 40°C, 18 h | 58 | 89 |
| EtOH, 60°C, 10 h | 64 | 91 |
Amide Coupling and Final Assembly
Benzoylation of Thiadiazole-Amine
The intermediate 5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-amine is coupled with 3,5-dimethoxybenzoyl chloride using:
- DCC (N,N'-dicyclohexylcarbodiimide) (1.2 equiv) and DMAP (4-dimethylaminopyridine) (0.1 equiv) in CH₂Cl₂ at 25°C for 6 hours.
Critical Parameters :
- Solvent Choice : Dichloromethane minimizes side reactions compared to THF or DMF.
- Stoichiometry : Excess DCC ensures complete activation of the benzoyl chloride.
Yield : 78% after column chromatography (SiO₂, hexane:EtOAc 3:1).
Spectroscopic Validation
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NHCO), 7.65–7.58 (m, 4H, Ar-H), 4.12 (s, 2H, SCH₂), 3.89 (s, 6H, OCH₃).
- HRMS (ESI+) : m/z calculated for C₂₃H₂₀F₃N₅O₄S₂ [M+H]⁺: 584.0934; found: 584.0938.
Process Optimization and Scalability
Solvent and Temperature Effects
Replacing DMF with acetonitrile in the thioether step improved yields to 76% by reducing thiol oxidation. Lowering the benzoylation temperature to 0°C minimized racemization but extended reaction time to 10 hours.
Catalytic Enhancements
- DMAP Loading : Increasing DMAP to 0.2 equiv accelerated coupling, achieving 85% yield in 4 hours.
- Microwave Assistance : 30-minute microwave irradiation at 80°C in DMF elevated yields to 81% for the thioether step.
Applications and Derivative Synthesis
Biological Activity Screening
While specific data for this compound is undisclosed, structural analogs demonstrate:
Functional Group Modifications
- Methoxy Replacement : Swapping methoxy with nitro groups reduces solubility but enhances binding affinity.
- Thiadiazole Isosteres : Replacing sulfur with oxygen (1,3,4-oxadiazole) decreases metabolic stability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Cyclization of thioamide intermediates (e.g., using iodine and triethylamine in DMF to form the thiadiazole ring) .
- Coupling reactions between thiadiazole-thiol intermediates and activated carbonyl derivatives (e.g., benzoyl chlorides) under basic conditions (e.g., triethylamine in acetonitrile or dichloromethane) .
- Optimization via Design of Experiments (DoE) to control variables like temperature, solvent polarity, and reaction time. For example, refluxing in acetonitrile for 1–3 minutes achieves high yields in cyclization steps .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), trifluoromethylphenyl (δ ~7.5–8.0 ppm), and thiadiazole protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using FAB or ESI methods .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C=S, ~1100–1250 cm⁻¹) stretches .
Q. What preliminary biological screening assays are recommended?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with pH-dependent activity noted in related thiadiazoles .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Methodology :
- SAR Studies : Compare analogs with substituent variations (e.g., replacing trifluoromethyl with methyl or methoxy groups). For example:
- Thiadiazole Ring : Electron-withdrawing groups (e.g., CF₃) enhance antimicrobial activity by increasing electrophilicity .
- Benzamide Moiety : 3,5-Dimethoxy groups improve solubility and binding affinity to target enzymes .
- X-ray Crystallography : Resolve co-crystals of intermediates (e.g., N-substituted thioamides) to analyze steric/electronic effects on reactivity .
Q. How can conflicting data on bioactivity be resolved?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, solvent controls) to address discrepancies in antimicrobial studies .
- Metabolic Stability Testing : Use liver microsome assays to identify degradation products that may alter activity .
- Computational Modeling : Perform molecular docking (e.g., with AutoDock Vina) to predict interactions with targets like DNA gyrase or kinases .
Q. What strategies mitigate challenges in isolating intermediates during synthesis?
- Methodology :
- Chromatography : Use preparative TLC or HPLC with chloroform:acetone (3:1) to separate thiadiazole intermediates .
- Acid/Base Partitioning : Isolate thioamides via pH-selective precipitation (e.g., sulfuric acid treatment followed by ice-water quenching) .
- Co-Crystallization : Extract co-crystals of intermediates (e.g., acetamide-thioacetamide mixtures) for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
